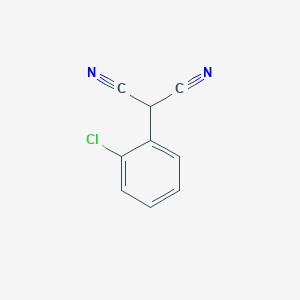
Propanedinitrile, (2-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of propanedinitrile, (2-chlorophenyl)-, involves the condensation of malononitrile with 2-chlorobenzaldehyde. An improved and eco-friendly process for its synthesis includes the following steps :
Preparation of Malononitrile Suspension: Malononitrile is added to water with constant stirring, followed by the addition of a catalyst such as piperidine or pyridine.
Condensation Reaction: The malononitrile suspension is then condensed with 2-chlorobenzaldehyde at a controlled temperature below 50°C with constant stirring.
Filtration and Drying: The resulting product is filtered and dried under vacuum.
Analyse Des Réactions Chimiques
Propanedinitrile, (2-chlorophenyl)-, undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing nitrile groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly documented.
Degradation: Under aerobic conditions, it degrades to o-chlorobenzaldehyde and malononitrile.
Applications De Recherche Scientifique
Propanedinitrile, (2-chlorophenyl)-, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of various derivatives.
Biology and Medicine: The compound is studied for its effects on the human body, particularly its irritant properties, which are useful in understanding the mechanisms of action of tear gases.
Industry: It is employed in the production of riot control agents and other chemical intermediates.
Mécanisme D'action
The mechanism of action of propanedinitrile, (2-chlorophenyl)-, involves its interaction with sensory neurons, leading to irritation of the eyes, skin, and respiratory tract. The compound activates TRPA1 and TRPV1 receptors, which are involved in the sensation of pain and irritation .
Comparaison Avec Des Composés Similaires
Propanedinitrile, (2-chlorophenyl)-, can be compared with other similar compounds such as:
Malononitrile: A simpler nitrile compound used in organic synthesis.
Cyanoacetonitrile: Another nitrile compound with similar reactivity but different applications.
Chloroacetophenone (CN): An older riot control agent that has been largely replaced by CS gas due to its higher safety ratio.
Propanedinitrile, (2-chlorophenyl)-, stands out due to its potent irritant properties and its effectiveness as a riot control agent, making it a compound of significant interest in both scientific research and practical applications.
Propriétés
Numéro CAS |
32122-65-9 |
|---|---|
Formule moléculaire |
C9H5ClN2 |
Poids moléculaire |
176.60 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)propanedinitrile |
InChI |
InChI=1S/C9H5ClN2/c10-9-4-2-1-3-8(9)7(5-11)6-12/h1-4,7H |
Clé InChI |
ZYKSUEBAYLIBNE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(C#N)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



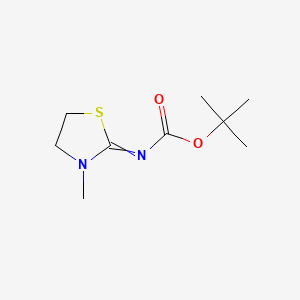
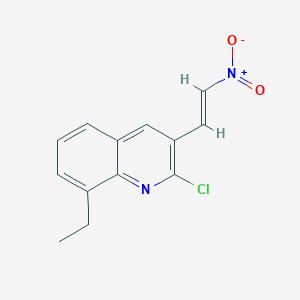
![sodium;(2S,3R,5S)-3-[[2,3-di(pyrrol-1-yl)pyrrol-1-yl]methyl]-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13825030.png)
![Acetamide,N-methyl-N-[3-(methylamino)propyl]-](/img/structure/B13825037.png)
![4H-Thiopyrano[2,3-g]benzothiazole(9CI)](/img/structure/B13825039.png)
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methylbutyl)benzenesulfonamide](/img/structure/B13825041.png)
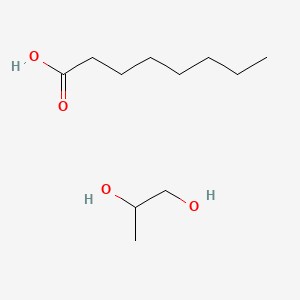
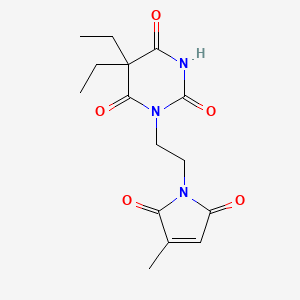

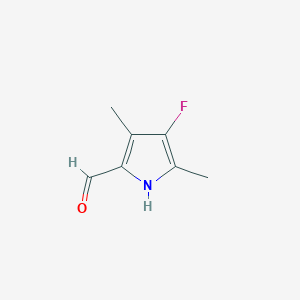
![[(3R,4R,6S)-3-hexyl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13825074.png)
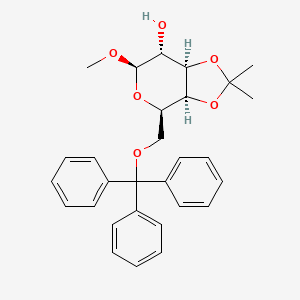
![tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;hydrate](/img/structure/B13825095.png)
